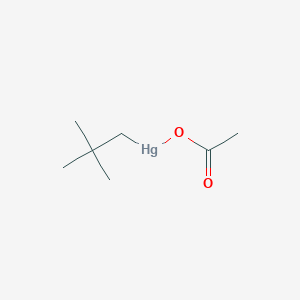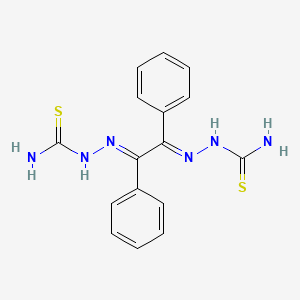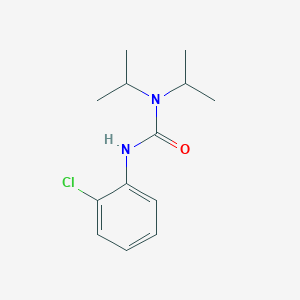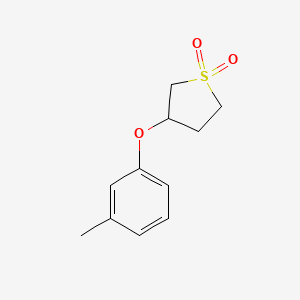
Stannane, tetrakis(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tetrakis(1-methylpropyl)-, also known by its chemical formula C16H36Sn , is an organotin compound. It is characterized by the presence of four 1-methylpropyl groups attached to a central tin atom. This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stannane, tetrakis(1-methylpropyl)- can be synthesized through the reaction of tin tetrachloride (SnCl4) with 1-methylpropyl magnesium bromide (C4H9MgBr) in an ether solvent. The reaction typically proceeds as follows:
SnCl4+4C4H9MgBr→Sn(C4H9)4+4MgBrCl
This reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of stannane, tetrakis(1-methylpropyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, tetrakis(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions where the 1-methylpropyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) are commonly used.
Major Products:
Oxidation: Tin oxides (SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Stannane, tetrakis(1-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of stannane, tetrakis(1-methylpropyl)- involves its ability to form stable complexes with various ligands. This property is exploited in catalysis and in the formation of organometallic compounds. The tin atom acts as a central coordination point, allowing for the formation of diverse chemical structures .
Vergleich Mit ähnlichen Verbindungen
- Stannane, tetrakis(1-methylethyl)- (C12H28Sn)
- Stannane, tetrakis(2-methylpropyl)- (C16H36Sn)
Comparison:
- Stannane, tetrakis(1-methylpropyl)- is unique due to the presence of four 1-methylpropyl groups, which provide distinct steric and electronic properties compared to other organotin compounds.
- Stannane, tetrakis(1-methylethyl)- has smaller alkyl groups, leading to different reactivity and applications.
- Stannane, tetrakis(2-methylpropyl)- has similar alkyl groups but differs in the position of the methyl group, affecting its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
6031-41-0 |
|---|---|
Molekularformel |
C16H36Sn |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
tetra(butan-2-yl)stannane |
InChI |
InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*3H,4H2,1-2H3; |
InChI-Schlüssel |
LEOARMIFBDRUPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[Sn](C(C)CC)(C(C)CC)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11948056.png)





![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)



